![molecular formula C22H20N4O4 B11570279 (2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11570279.png)
(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a methoxyethyl group, and a pyrido[1,2-a]pyrimidin-3-yl moiety
Preparation Methods
The synthesis of (2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[1,2-a]pyrimidin-3-yl core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-methylphenoxy group: This step may involve a nucleophilic substitution reaction.
Attachment of the cyano group: This can be done through a cyanation reaction.
Addition of the methoxyethyl group: This step may involve an alkylation reaction.
Formation of the prop-2-enamide moiety: This can be achieved through an amide coupling reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can be compared with other similar compounds, such as:
(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: This compound has a similar structure but with a chlorophenoxy group instead of a methylphenoxy group.
(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: This compound has a fluorophenoxy group instead of a methylphenoxy group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O4 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C22H20N4O4/c1-15-6-8-17(9-7-15)30-21-18(13-16(14-23)20(27)24-10-12-29-2)22(28)26-11-4-3-5-19(26)25-21/h3-9,11,13H,10,12H2,1-2H3,(H,24,27)/b16-13+ |
InChI Key |
PCRZHGZPTWBZHD-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCCOC |
Origin of Product |
United States |
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